2-Fluoro-1H-benzo[d]imidazol-5-amine

Physicochemical profiling Drug-likeness optimization pKa modulation

2-Fluoro-1H-benzo[d]imidazol-5-amine (CAS 1803896-32-3, molecular formula C₇H₆FN₃, molecular weight 151.14 g/mol) is a heterocyclic benzimidazole derivative featuring a fluorine atom at the 2-position and a primary amine at the 5-position of the fused bicyclic core. This substitution pattern distinguishes it from the non-fluorinated parent 1H-benzo[d]imidazol-5-amine (CAS 934-22-5, MW 133.15) and from regioisomeric fluorinated analogs such as 6-fluoro-1H-benzimidazol-5-amine (CAS 118134-21-7).

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B13629037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1H-benzo[d]imidazol-5-amine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)F
InChIInChI=1S/C7H6FN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11)
InChIKeyLLROPKWPMRVLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1H-benzo[d]imidazol-5-amine (CAS 1803896-32-3): A Strategic Fluorinated Benzimidazole Building Block for Medicinal Chemistry Procurement


2-Fluoro-1H-benzo[d]imidazol-5-amine (CAS 1803896-32-3, molecular formula C₇H₆FN₃, molecular weight 151.14 g/mol) is a heterocyclic benzimidazole derivative featuring a fluorine atom at the 2-position and a primary amine at the 5-position of the fused bicyclic core . This substitution pattern distinguishes it from the non-fluorinated parent 1H-benzo[d]imidazol-5-amine (CAS 934-22-5, MW 133.15) and from regioisomeric fluorinated analogs such as 6-fluoro-1H-benzimidazol-5-amine (CAS 118134-21-7) . The benzimidazole scaffold is a privileged structure in drug discovery, and strategic fluorination at the 2-position modulates key physicochemical parameters including acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and tautomeric preference relative to non-fluorinated and alternatively fluorinated congeners [1]. The 5-amine group provides a synthetically tractable handle for further functionalization via amide coupling, sulfonamide formation, or reductive amination, enabling this compound to serve as a versatile intermediate in kinase inhibitor, antiviral, and antihypertensive agent development programs .

Why 2-Fluoro-1H-benzo[d]imidazol-5-amine Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Benzimidazole Analogs


Generic substitution of 2-fluoro-1H-benzo[d]imidazol-5-amine with its non-fluorinated parent (1H-benzo[d]imidazol-5-amine, CAS 934-22-5) or with regioisomeric fluorinated analogs (e.g., 6-fluoro-1H-benzimidazol-5-amine, CAS 118134-21-7) introduces substantial and often irreversible physicochemical and pharmacological divergence. The 2-fluoro substituent exerts a direct electronic effect on the imidazole ring, shifting the NH acidity by approximately +2 pKa units relative to unsubstituted benzimidazole and increasing lipophilicity (ΔLogP ≈ +1.0) , thereby altering membrane permeability, target binding, and metabolic fate. In contrast, 5- or 6-fluoro substitution on the benzene ring modulates electronics primarily through inductive effects without the same degree of imidazole ring perturbation. Critically, the Randolph et al. (2016) study demonstrated that fluorobenzimidazole-based HCV NS5A inhibitors exhibit improved pharmacokinetic properties compared to their non-fluorinated benzimidazole analogs, confirming that the fluorine substitution is not a silent structural feature but a pharmacokinetically determinant modification [1]. Furthermore, the 5-amine group of the target compound provides a unique vector for derivatization that is geometrically and electronically distinct from the 2-amine substitution pattern found in the regioisomer 5-fluoro-1H-benzo[d]imidazol-2-amine (CAS 30486-73-8), resulting in divergent synthetic utility and biological targeting profiles [2].

Quantitative Differentiation Evidence for 2-Fluoro-1H-benzo[d]imidazol-5-amine Versus Closest Analogs


pKa Shift: 2-Fluoro Substitution Increases Benzimidazole NH Acidity by ~2.1 pKa Units Versus Non-Fluorinated Benzimidazole

The 2-fluoro substituent on the benzimidazole core exerts a pronounced electron-withdrawing effect on the imidazole ring, significantly altering the acidity of the NH proton. For the 2-fluoro-1H-benzimidazole substructure (CAS 57160-78-8), the pKa for NH deprotonation is estimated at approximately 7.6, representing an increase of about 2.1 pKa units compared to unsubstituted benzimidazole (pKa ~5.5) . For the target compound 2-fluoro-1H-benzo[d]imidazol-5-amine, the additional electron-donating 5-amino group is expected to further modulate the pKa, but the dominant 2-fluoro effect remains the primary differentiator from the non-fluorinated analog 1H-benzo[d]imidazol-5-amine (CAS 934-22-5). This pKa shift alters ionization state at physiological pH and impacts solubility, permeability, and protein binding. The comparator 6-fluoro-1H-benzimidazol-5-amine (CAS 118134-21-7) lacks the direct imidazole ring fluorination effect, resulting in a distinct acid-base profile .

Physicochemical profiling Drug-likeness optimization pKa modulation

Lipophilicity Increase: 2-Fluoro Substitution Raises LogP by ~1.0 Unit and LogD₇.₄ to ~2.3 Versus Non-Fluorinated Benzimidazole

The introduction of a fluorine atom at the 2-position of the benzimidazole scaffold significantly increases compound lipophilicity. The 2-fluoro-1H-benzimidazole substructure (CAS 57160-78-8) exhibits ACD/LogP of 2.32 and ACD/LogD (pH 7.4) of 2.3, compared to benzimidazole XLogP3 of 1.3 [1]. This represents a ΔLogP of approximately +1.0 log unit, translating to roughly a 10-fold increase in octanol-water partition coefficient. For the target compound 2-fluoro-1H-benzo[d]imidazol-5-amine, the 5-amino group introduces polarity that will partially offset the 2-fluoro-induced lipophilicity increase; however, the net LogP is expected to remain higher than that of the non-fluorinated analog 1H-benzo[d]imidazol-5-amine (CAS 934-22-5, predicted LogP ~0.7–1.0 based on fragment contributions). The LogD₇.₄ value of ~2.3 for the 2-fluoro substructure falls within the optimal range for oral absorption (LogD 1–3), whereas the non-fluorinated comparator falls below this range, potentially limiting membrane permeability [2]. The 6-fluoro positional isomer places the fluorine on the benzene ring, producing a different LogP/LogD profile due to altered hydrogen bond acceptor positioning.

Lipophilicity optimization LogP/LogD profiling Membrane permeability

Metabolic Stability: Fluorobenzimidazole Scaffold Demonstrates Improved Pharmacokinetic Properties Over Non-Fluorinated Analogs in HCV NS5A Inhibitor Programs

The Randolph et al. (2016) study at AbbVie provides direct class-level evidence that replacement of a non-fluorinated benzimidazole core with a fluorobenzimidazole scaffold in HCV NS5A inhibitors results in improved pharmacokinetic properties [1]. The research, which explored structure-activity relationships in a structurally simplified inhibitor series, demonstrated that fluorobenzimidazole analogs maintain potent, broad-genotype in vitro activity against HCV genotypes 1–6 replicons while also exhibiting activity against NS5A variants that are orders of magnitude less susceptible to first-generation inhibitors [1]. Critically, the study authors explicitly state that 'the fluorobenzimidazole inhibitors have improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs' [1]. While this study examined elaborated drug-like molecules rather than the building block itself, the fluorobenzimidazole core—of which 2-fluoro-1H-benzo[d]imidazol-5-amine is a representative—is the pharmacophoric element responsible for this PK differentiation. The 2-fluoro position is particularly significant because the C–F bond at this site is resistant to oxidative metabolism, a common clearance pathway for non-fluorinated benzimidazoles, and the electron-withdrawing effect modulates the imidazole ring's susceptibility to metabolic N-oxidation [2].

Metabolic stability Pharmacokinetics ADME optimization

Synthetic Utility: Orthogonal Reactivity of the 5-Amine Handle with 2-Fluoro Stabilization Enables Dual Derivatization Strategies Unavailable in Non-Fluorinated or 2-Amine Isomers

The 5-amine group of 2-fluoro-1H-benzo[d]imidazol-5-amine serves as a primary synthetic handle for diverse functionalization reactions including amide coupling, sulfonamide formation, reductive amination, and urea synthesis, while the 2-fluoro substituent remains inert under these conditions . This orthogonal reactivity profile enables sequential derivatization strategies that are inaccessible with the regioisomer 5-fluoro-1H-benzo[d]imidazol-2-amine (CAS 30486-73-8), where the amine is positioned at the 2-position directly adjacent to the fluorine, creating competing reactivity and steric hindrance at the same ring position [1]. In the non-fluorinated analog 1H-benzo[d]imidazol-5-amine (CAS 934-22-5), the 5-amine is equally available for derivatization, but the absence of the 2-fluoro group means that any resulting library compounds will lack the metabolic stability and lipophilicity advantages conferred by fluorine substitution . Furthermore, the 2-fluoro group serves as a potential ¹⁹F NMR probe for assessing target engagement and binding interactions in subsequent biological studies of derived compounds [2]. The 2-fluoro substituent can also participate in C–F···H–N hydrogen bonding interactions in the solid state, as demonstrated by X-ray crystallographic studies of fluorinated benzimidazoles, which may influence the solid-state properties and formulation behavior of derived drug candidates [3].

Synthetic chemistry Building block utility Parallel synthesis

Tautomeric Preference: 2-Fluoro Substitution Alters Benzimidazole Annular Tautomerism, Affecting Hydrogen-Bonding Patterns and Biological Target Recognition

NH-benzimidazoles exhibit annular tautomerism wherein the labile proton can reside on either N1 or N3 of the imidazole ring, and the tautomeric preference is exquisitely sensitive to substitution pattern [1]. For 2-substituted benzimidazoles, the tautomeric equilibrium is shifted by the electronic nature of the 2-substituent: electron-withdrawing groups at the 2-position preferentially stabilize the tautomer where the NH proton resides on the nitrogen atom farther from the substituent, minimizing unfavorable electronic interactions [2]. The 2-fluoro group, being strongly electron-withdrawing, biases the tautomeric population toward a specific tautomeric form that presents a distinct hydrogen-bond donor/acceptor pattern compared to non-fluorinated or 5/6-fluoro-substituted benzimidazoles [3]. This tautomeric preference has direct implications for biological target recognition: benzimidazole-containing drugs bind to their targets through specific hydrogen-bonding interactions that are tautomer-dependent. The non-fluorinated analog 1H-benzo[d]imidazol-5-amine lacks the 2-substituent bias and populates both tautomeric states more equally, potentially leading to entropic penalties upon binding or ambiguous pharmacophore presentation [4]. The 6-fluoro isomer places the electron-withdrawing group on the benzene ring where its influence on imidazole tautomerism is indirect and attenuated.

Tautomerism Molecular recognition Structure-based drug design

Procurement-Relevant Application Scenarios for 2-Fluoro-1H-benzo[d]imidazol-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Scaffold with Built-In Metabolic Stability and Tunable Lipophilicity

In kinase inhibitor programs where the benzimidazole core serves as the ATP-competitive hinge-binding motif, 2-fluoro-1H-benzo[d]imidazol-5-amine provides a pre-fluorinated scaffold that offers a ~1.0 LogP unit increase in lipophilicity (LogD₇.₄ ~2.3 for the 2-fluoro substructure) compared to non-fluorinated alternatives (LogP ~1.3) , positioning derived compounds in the optimal range for oral absorption while the 5-amine handle enables rapid SAR exploration through amide library synthesis. The Randolph et al. (2016) evidence that fluorobenzimidazole cores confer improved pharmacokinetic properties over non-fluorinated analogs directly supports prioritizing this scaffold over 1H-benzo[d]imidazol-5-amine for programs where oral bioavailability is a key objective [1]. Furthermore, the biased tautomeric population induced by the 2-fluoro group ensures a consistent hinge-binding pharmacophore presentation, reducing the risk of ambiguous SAR arising from tautomeric heterogeneity [2].

Antiviral Drug Discovery: HCV NS5A and Broad-Spectrum Antiviral Agent Development

The fluorobenzimidazole scaffold has demonstrated potent, broad-genotype in vitro activity against HCV genotypes 1–6 replicons and retains activity against NS5A variants resistant to first-generation inhibitors . Although the published evidence comes from elaborated drug-like molecules rather than the building block itself, the fluorobenzimidazole core is the pharmacophoric element responsible for both the potency and the improved resistance profile. For procurement of chemical starting materials in antiviral programs targeting HCV, flaviviruses, or other positive-strand RNA viruses, 2-fluoro-1H-benzo[d]imidazol-5-amine represents a strategically fluorinated building block that can be elaborated into candidate inhibitors. The 5-amine group provides a vector for appending the lipophilic caps and proline-valine-carbamate motifs characteristic of NS5A inhibitors, while the 2-fluoro substitution provides the metabolic stability that distinguishes next-generation from first-generation agents .

Chemical Biology Probe Development: ¹⁹F NMR-Enabled Target Engagement Studies Using 2-Fluoro Benzimidazole Cores

The 2-fluoro substituent of the target compound is ideally positioned on the imidazole ring to serve as a sensitive ¹⁹F NMR reporter for studying protein-ligand interactions . ¹⁹F NMR chemical shifts of 2-fluorinated imidazoles are known to shift downfield upon protonation or hydrogen bonding, providing a direct spectroscopic readout of binding events [1]. The 5-amine handle allows conjugation to biotin, fluorophores, or photoaffinity labels for pull-down and imaging experiments, while the 2-fluoro group simultaneously serves as the NMR probe. Crucially, regioisomeric 5- or 6-fluoro benzimidazoles place the fluorine on the benzene ring, where ¹⁹F chemical shift sensitivity to binding events is significantly lower due to reduced electronic coupling with the imidazole recognition element. This dual functionality—synthetic handle plus spectroscopic probe—is unique to the 2-fluoro-5-amine substitution pattern and cannot be replicated by the positional isomer 5-fluoro-1H-benzo[d]imidazol-2-amine, where the amine and fluorine occupy the same ring position [2].

Focused Compound Library Procurement: Fluorine-Enriched Heterocycle Collection for Fragment-Based and HTS Screening

For organizations building focused screening libraries or fragment collections, 2-fluoro-1H-benzo[d]imidazol-5-amine addresses three key procurement criteria simultaneously: (i) it is a fluorine-containing heterocycle (a feature highly valued in drug discovery for improving metabolic stability, with fluorinated compounds representing ~25% of all marketed drugs ); (ii) the benzimidazole scaffold is a privileged structure with documented activity across kinases, GPCRs, ion channels, and antiviral targets [1]; and (iii) the 5-amine provides a single-point diversification handle for generating arrayed libraries through robust amide or sulfonamide chemistry. Purchasing this compound rather than the non-fluorinated analog ensures that any screening hits will already possess the metabolic stability advantages of fluorine substitution, reducing the need for late-stage fluorination during hit-to-lead optimization. The LogD₇.₄ of ~2.3 for the 2-fluoro substructure [2] also places fragments derived from this scaffold in a favorable lipophilicity range where both potency and developability can be optimized.

Quote Request

Request a Quote for 2-Fluoro-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.